

Comprehensive Guide to C NMR Analysis of 2H-Chromene-8-Carboxylates

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Compound of Interest

Compound Name: *methyl 5-bromo-2H-chromene-8-carboxylate*

CAS No.: *1235439-58-3*

Cat. No.: *B1422325*

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Executive Summary & Scaffold Definition

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in drug discovery, distinct from its oxidized analog (coumarin) and its regioisomer (4H-chromene).

The specific subclass 2H-chromene-8-carboxylates features an ester moiety at the C8 position—immediately adjacent to the ring oxygen. This substitution pattern induces unique electronic deshielding and steric compression effects that are diagnostic in

C NMR spectroscopy.

Structural Distinction (Crucial for Assignment)

- 2H-Chromene:

hybridized C2 (

~65 ppm), alkene at C3-C4.

- 4H-Chromene:

hybridized C4 (

~25-30 ppm), alkene at C2-C3.

- Coumarin: Carbonyl at C2 (
~160 ppm).[1]

C Chemical Shift Fingerprint

The following data compares the unsubstituted core with the 8-carboxylate derivative. Values are derived from aggregate experimental data of substituted chromenes and calculated substituent chemical shift (SCS) increments.

Table 1: Chemical Shift Assignments (in CDCl₃, 100 MHz)

Carbon Position	Type	Base 2H-Chromene (ppm)	8-Carboxylate Derivative (ppm)	Assignment Logic & Electronic Effect
C2	O-CH	65.2	65.5 - 66.0	Minimal change. Diagnostic doublet in HSQC.
C3	Alkene CH	124.5	124.8	-position to ring oxygen; typically shielded.
C4	Alkene CH	129.1	129.5	Benzylic-like resonance.
C4a	Quaternary	121.5	122.0	Bridgehead carbon.
C5	Aromatic CH	126.8	127.5	Para to the carboxylate; slight deshielding.
C6	Aromatic CH	121.2	121.5	Meta to carboxylate.
C7	Aromatic CH	129.5	131.0 - 132.5	Ortho to carboxylate; significant deshielding.
C8	Quaternary	115.8	120.0 - 123.0	Critical Shift. Ipso effect of ester + ortho to Oxygen.
C8a	Quaternary	153.5	156.0 - 158.0	Deshielded by O1 and ortho-ester effect.

C=O (Ester)	Carbonyl	N/A	164.5 - 166.0	Characteristic ester carbonyl signal.
O-CH -R	Ester Alkyl	N/A	60.0 - 62.0	(If ethyl ester) Typical ethoxy methylene.

“

Note on Solvent Effects: In DMSO-

, expect a global deshielding of +0.5 to +1.5 ppm due to polarity/hydrogen bonding, particularly at C8a and the Ester Carbonyl.

Comparative Analysis: Performance vs. Alternatives

In synthetic workflows, 2H-chromenes often co-elute with 4H-isomers or uncyclized phenolic intermediates.

C NMR is the definitive tool for performance validation (purity and identity).

Table 2: Diagnostic Comparison with Isomeric Scaffolds

Feature	2H-Chromene-8-carboxylate	4H-Chromene Isomer	Coumarin (2-oxo)
Aliphatic Region	C2 (65)	C4 (25-30)	None (if unsubstituted)
Carbonyl Region	One signal (Ester, ~165)	One signal (Ester, ~165)	Two signals (Lactone ~160 + Ester ~165)
Alkene Region	C3/C4 (124/129)	C2/C3 (140/105)	C3/C4 (116/143)
C8a (O-C=C)	156-158	150-152	153-155

Key Insight: The most common error in drug development libraries is misidentifying the thermodynamically stable 4H-chromene as the kinetic 2H-product. If you see a signal at 25-30 ppm, your reaction has isomerized to the 4H-form.

Mechanistic Assignment Protocol (Self-Validating System)

To ensure scientific integrity, do not rely solely on 1D peak lists. Use the following HMBC (Heteronuclear Multiple Bond Correlation) workflow to validate the 8-position regiochemistry.

The "Oxygen-Walk" Protocol

- Anchor at C2: Identify the doublet at 65 ppm (C2 protons).
- Bridge to C8a: The C2 protons will show a strong correlation to the quaternary carbon at 156-158 (C8a).
- Validate C8: The C8a carbon should show a weak

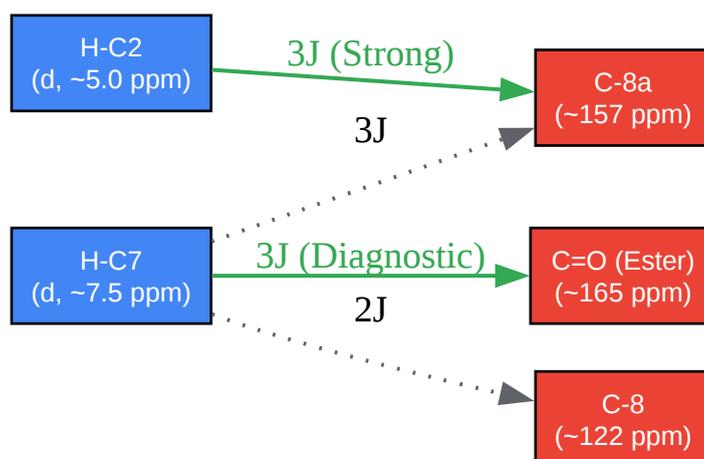
or

correlation to the aromatic proton at C7, but NO correlation to the ester protons if the ester is at C8 (too far, 4 bonds).

- Confirm Ester Location: Find the aromatic proton at C7 (~7.5 ppm). It must show a strong correlation to the Ester Carbonyl (165). This confirms the ester is attached at C8.

Visualization of HMBC Correlations

The following diagram illustrates the critical connectivity required to confirm the structure.



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Caption: Diagnostic HMBC correlations. The H-C7 to Ester Carbonyl correlation is the "smoking gun" for 8-position substitution.

Experimental Methodology

To reproduce these results for regulatory filing or publication, follow this optimized acquisition protocol.

Sample Preparation[1][2][3]

- Solvent: CDCl₃

(99.8% D) + 0.03% TMS.
 - Why: CDCl₃

minimizes viscosity-induced line broadening compared to DMSO.
- Concentration: 15-20 mg in 0.6 mL.
 - Why: 2H-chromenes can polymerize at high concentrations; this range balances sensitivity with stability.

Instrument Parameters (600 MHz equivalent)

- 1D

C{

H}:
 - Pulse angle: 30° (to avoid saturation of quaternary C8/C8a).
 - Relaxation delay (D1): 2.0 - 3.0 seconds.
 - Reasoning: C8 and C8a are quaternary and have long T1 relaxation times. Short D1 will suppress these critical signals.
- gHMBCAD (Adiabatic):
 - Optimize for Long-Range Coupling: 8 Hz.
 - Reasoning: The

coupling through the ester and aromatic ring is typically 6-8 Hz. Standard 10 Hz settings may miss the C7-to-Carbonyl correlation.

References

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